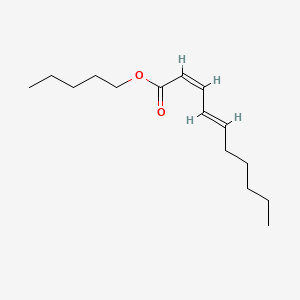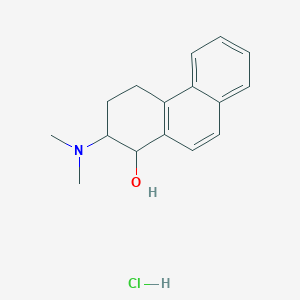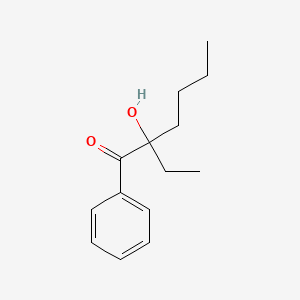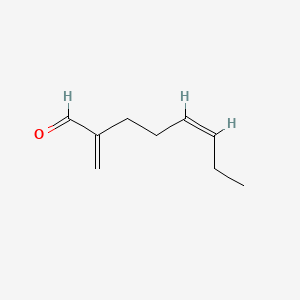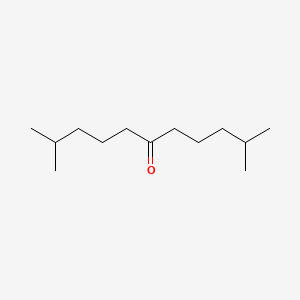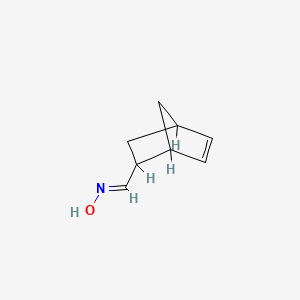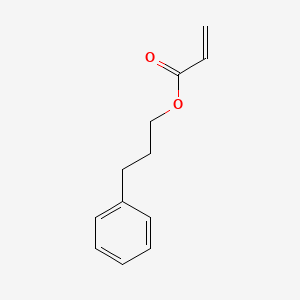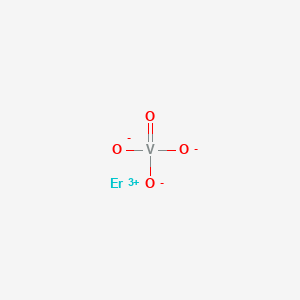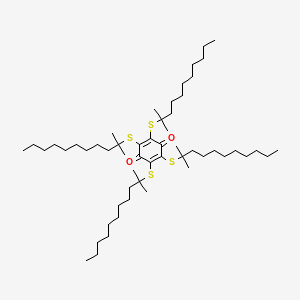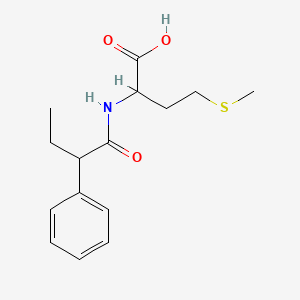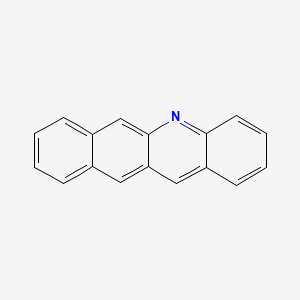
Benz(b)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(b)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family. Acridines are known for their rigid structure, planarity, and high thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benz(b)acridine typically involves the condensation of 2-lithio-1-methyl-4-quinolone with methyl 2-(chloroformyl)benzoate, resulting in 5-methylthis compound-6,11,12-trione . Another method includes the addition of the anion of methyl 2-(1,3-dithian-2-yl)benzoate to 1-methoxycarbonyl-4-quinolone, producing 5,5a-dihydro-11-hydroxy-5-methoxycarbonyl-12-oxaspiro{this compound-6,2′(1′,3′-dithiane)} .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benz(b)acridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxygenated derivatives, dihydro derivatives, and various substituted this compound compounds.
Aplicaciones Científicas De Investigación
Benz(b)acridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic compounds.
Medicine: Some this compound derivatives exhibit anticancer, antimicrobial, and antiviral activities.
Industry: This compound and its derivatives are used as dyes, fluorescent materials, and in laser technologies.
Mecanismo De Acción
The mechanism of action of benz(b)acridine primarily involves DNA intercalation. The planar structure of this compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and associated enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase, leading to the inhibition of cell proliferation and inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: Benz(b)acridine is structurally similar to acridine, another polycyclic aromatic hydrocarbon with a nitrogen atom in the ring.
Benzo[h]quinoline: This compound shares a similar polycyclic structure with this compound and exhibits similar chemical properties.
Benzo[c]acridine: Another closely related compound with a similar core structure and applications.
Uniqueness
This compound is unique due to its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit critical enzymes makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
257-89-6 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
benzo[b]acridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)18-17/h1-11H |
Clave InChI |
JZYMCIPZZLIJKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


